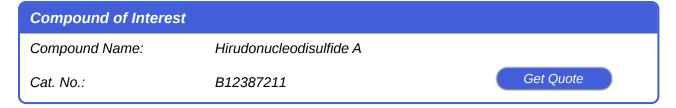


In-Depth Technical Guide to the Spectroscopic Data of Hirudonucleodisulfide A

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data and experimental protocols for **Hirudonucleodisulfide A**, a novel pteridine isolated from the leech Whitmania pigra. The information presented here is crucial for the identification, characterization, and further investigation of this compound for potential therapeutic applications.

Hirudonucleodisulfide A is systematically named Whitmanine A in the primary literature.

Spectroscopic Data

The structural elucidation of **Hirudonucleodisulfide A** was accomplished through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. The key quantitative data are summarized below.

Table 1: Spectroscopic Data for Hirudonucleodisulfide A (Whitmanine A)



Parameter	Data
Molecular Formula	C12H12N4O5S2
HR-ESI-MS	m/z 357.0322 [M+H]+ (calculated for C ₁₂ H ₁₃ N ₄ O ₅ S ₂ , 357.0304)
¹ H NMR (DMSO-d ₆)	δ 11.45 (1H, s, NH-3), 11.21 (1H, s, NH-1), 7.82 (1H, s, H-7), 3.99 (2H, t, J = 6.3 Hz, H-1'), 3.01 (2H, t, J = 6.3 Hz, H-2'), 2.87 (3H, s, S-CH ₃)
¹³ C NMR (DMSO-d ₆)	δ 161.4 (C-4), 155.0 (C-2), 150.3 (C-8a), 148.9 (C-5a), 136.2 (C-7), 126.9 (C-4a), 116.7 (C-9a), 59.8 (C-1'), 37.1 (C-2'), 14.5 (S-CH ₃)

Experimental Protocols

The following section details the methodologies employed for the isolation and characterization of **Hirudonucleodisulfide A**.

General Experimental Procedures

Nuclear Magnetic Resonance (NMR) spectra were acquired on a Bruker AV-300 spectrometer. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was performed on an Agilent 1100 LC/MSD Trap SL mass spectrometer. Column chromatography was carried out using silica gel (200–300 mesh, Qingdao Marine Chemical Inc., Qingdao, P. R. China), Sephadex LH-20 (Amersham Biosciences, Sweden), and ODS (50 µm, YMC, Japan).

Extraction and Isolation

The dried bodies of Whitmania pigra (5 kg) were pulverized and subjected to extraction with 95% ethanol (3 x 20 L) at room temperature. The resulting extracts were combined and concentrated under reduced pressure to yield a crude extract (470 g). This extract was then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

The n-butanol fraction (120 g) was subjected to chromatography on a silica gel column, eluting with a gradient of chloroform-methanol (from 100:1 to 0:1, v/v) to yield eight fractions (Fr. 1–8).

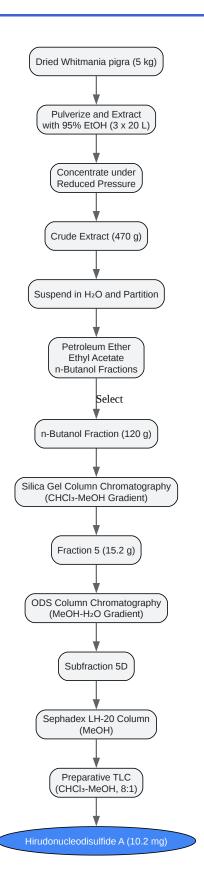


Fraction 5 (15.2 g) was further separated on an ODS column using a methanol-water gradient (from 10:90 to 100:0, v/v) to afford six subfractions (Fr. 5A–5F).

Fraction 5D was repeatedly chromatographed on a Sephadex LH-20 column with methanol as the eluent, followed by purification using preparative Thin-Layer Chromatography (pTLC) with a solvent system of chloroform-methanol (8:1, v/v) to yield **Hirudonucleodisulfide A** (whitmanine A, 10.2 mg).

Visualizations Experimental Workflow for the Isolation of Hirudonucleodisulfide A





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Caption: Isolation workflow for Hirudonucleodisulfide A.







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